4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid - 1263180-54-6

4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid

Catalog Number: EVT-1778916
CAS Number: 1263180-54-6
Molecular Formula: C10H5ClN4O2
Molecular Weight: 248.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triazoloquinoxalines are a class of heterocyclic compounds containing fused triazole and quinoxaline rings. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly their potential as antagonists for neurotransmitter receptors like AMPA receptors. [, ]

  • AMPA Receptor Antagonists: [, ] These receptors are involved in excitatory neurotransmission in the central nervous system, and their antagonists have potential therapeutic applications in conditions like epilepsy, stroke, and neurodegenerative disorders.
  • Antifungal Agents: Some triazoloquinoxaline derivatives have demonstrated promising antifungal activity, highlighting their potential for development into new treatments for fungal infections. []
Synthesis Analysis
  • Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds. [, ]
  • Introduction of Triazole Ring: The triazole ring is typically introduced via a cyclization reaction with an appropriate hydrazine derivative. []
  • Functionalization at 2-Position: The carboxylic acid functionality at the 2-position is frequently introduced early in the synthesis or can be obtained through the hydrolysis of an ester precursor. [, ]

Specific Examples:

  • Catarzi et al. [] describe the synthesis of various 7-substituted 8-heteroaryltriazoloquinoxaline-2-carboxylates. They introduce the 7-substituent before the formation of the triazole ring and utilize ester hydrolysis to obtain the carboxylic acid derivatives.
  • In another study, [] researchers explore the influence of a basic side chain on the tautomerism of tetrazolo[1,5-α]quinoxalines and 1,2,4-triazolo[4,3-α]quinoxalines, both of which are closely related to triazoloquinoxalines. Their synthesis strategy highlights the use of 7-chloro-4-(2-cyano-2-hydroxyvinyl) derivatives as key intermediates.
Molecular Structure Analysis

The core structure of 4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid consists of a quinoxaline ring fused with a [, , ]triazole ring. The "4-Chloro" indicates a chlorine atom attached to the 4th position of the quinoxaline system. The "2-carboxylic acid" denotes a carboxylic acid group (-COOH) at the 2nd position of the quinoxaline ring. The specific spatial arrangement of atoms and the presence of various substituents on this core structure significantly influence the compound's properties and biological activity. [, ]

Key Structural Features:

  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the quinoxaline or triazole rings can significantly alter the compound's properties, including its acidity, lipophilicity, and binding affinity to biological targets. [, ]
  • Tautomerism: As demonstrated with related tetrazoloquinoxalines and triazoloquinoxalines, the presence of certain substituents, especially those capable of hydrogen bonding, can lead to tautomerism. This phenomenon can significantly impact the compound's pharmacological activity. []
Mechanism of Action
  • AMPA Receptor Antagonism: Triazoloquinoxalines likely exert their antagonist effects by binding to the AMPA receptor, thereby preventing the binding of the endogenous ligand, glutamate. This binding interaction disrupts excitatory neurotransmission mediated by AMPA receptors. [, ]
Applications
  • Development of Novel AMPA Receptor Antagonists: These compounds hold potential for treating neurological disorders characterized by excessive glutamate activity, such as epilepsy, stroke, and neurodegenerative diseases like Alzheimer's disease. [, ] Research focuses on optimizing the structure of triazoloquinoxalines to enhance their potency, selectivity for AMPA receptors, and pharmacokinetic properties.
  • Discovery of New Antifungal Agents: Certain triazoloquinoxaline derivatives have shown promising antifungal activity against various fungal strains, highlighting their potential for combating fungal infections. [] This application requires further exploration to develop more potent and selective antifungal agents based on the triazoloquinoxaline scaffold.

7-Chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173)

Compound Description: TQX-173 is a potent and selective antagonist of the AMPA receptor. [] It exhibits higher activity and selectivity compared to other compounds within the 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylate (TQX) series. []

Relevance: TQX-173 shares the core triazoloquinoxaline structure with 4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid. The primary differences lie in the presence of a 7-chloro substituent, a 4-oxo group, and an 8-(1,2,4-triazol-4-yl) substituent in TQX-173. These structural modifications contribute to its enhanced potency and selectivity as an AMPA receptor antagonist. []

Ethyl 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylate

Compound Description: This compound is the ethyl ester analogue of TQX-173 and also demonstrates significant activity and selectivity as an AMPA receptor antagonist. []

Relevance: This compound shares the same core structure and substituents with TQX-173, making it structurally very similar to 4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid. The only difference is the presence of an ethyl ester group instead of a carboxylic acid group. [] This modification affects its pharmacokinetic properties while retaining its activity on AMPA receptors.

4,5-Dihydro-7-nitro-4-oxo-8-(3-carboxypyrrol-1-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (9b)

Compound Description: Compound 9b is a highly potent and selective AMPA receptor antagonist, identified as the most potent within the TQX series studied. []

Relevance: Like TQX-173, compound 9b belongs to the TQX series, indicating a close structural relationship with 4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid. Key structural variations include the presence of a 7-nitro group instead of a 7-chloro group, a 4-oxo group, and an 8-(3-carboxypyrrol-1-yl) substituent. These specific modifications contribute to the exceptional potency and selectivity of compound 9b as an AMPA receptor antagonist. []

Ethyl 4,5-dihydro-7-nitro-4-oxo-8-(3-carboxypyrrol-1-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylate (9a)

Compound Description: This compound is the ethyl ester derivative of compound 9b, exhibiting potent and selective AMPA receptor antagonist activity. []

Relevance: Similar to compound 9b, this molecule belongs to the TQX series and exhibits structural similarities to 4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid. The key differences are the 7-nitro group, the 4-oxo group, the 8-(3-carboxypyrrol-1-yl) substituent, and the ethyl ester group in place of a carboxylic acid group. [] The presence of the ethyl ester group primarily impacts the pharmacokinetic properties while maintaining its potent AMPA receptor antagonist activity.

Properties

CAS Number

1263180-54-6

Product Name

4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid

IUPAC Name

4-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid

Molecular Formula

C10H5ClN4O2

Molecular Weight

248.62 g/mol

InChI

InChI=1S/C10H5ClN4O2/c11-7-9-13-8(10(16)17)14-15(9)6-4-2-1-3-5(6)12-7/h1-4H,(H,16,17)

InChI Key

WOZBIMTXLAYVPU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C3=NC(=NN23)C(=O)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC(=NN23)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.